1-(4-Nitrophenethyl)-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline is a complex organic compound notable for its unique structural features and potential applications in various scientific fields. It belongs to the class of isoquinolines, which are heterocyclic aromatic compounds structurally related to quinoline. This specific compound incorporates a nitrophenethyl group attached to an octahydroisoquinoline backbone, contributing to its distinct chemical and physical properties. The compound is identified by the CAS number 63938-03-4 and has a molecular formula of C18H24N2O2 with a molecular weight of 300.4 g/mol.
The synthesis of 1-(4-Nitrophenethyl)-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline typically involves multiple synthetic steps:
The synthesis often requires careful control of reaction conditions to optimize yield and purity. Inert atmospheres may be employed to prevent oxidation during sensitive steps. Additionally, purification methods such as recrystallization and chromatography are commonly used to isolate the final product in high purity.
The molecular structure of 1-(4-Nitrophenethyl)-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline features:
1-(4-Nitrophenethyl)-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline can undergo various chemical reactions:
The mechanism of action for 1-(4-Nitrophenethyl)-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline involves its interaction with specific molecular targets within biological systems. The nitro group can undergo bioreduction to form reactive intermediates capable of interacting with cellular components. This interaction may modulate enzyme activities and influence various cellular processes. Research suggests that this compound may exhibit pharmacological properties that warrant further investigation into its therapeutic potential.
The physical properties include:
Key chemical properties include:
| Property | Data |
|---|---|
| CAS Number | 63938-03-4 |
| Molecular Formula | C18H24N2O2 |
| Molecular Weight | 300.4 g/mol |
| IUPAC Name | 2-methyl-1-[2-(4-nitrophenyl)ethyl]-3,4,5,6,7,8-hexahydro-1H-isoquinoline |
| InChI | InChI=1S/C18H24N2O2/c1... |
| InChI Key | NHZSGFPRDZNUNP-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCC2=C(C1CCC3=CC=C(C=C3)N+[O-])CCCC2 |
These properties indicate that the compound has significant potential for various applications due to its stability and reactivity profile.
The applications of 1-(4-Nitrophenethyl)-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline span multiple scientific fields:
This compound's unique structural characteristics make it a valuable subject for further research in organic chemistry and pharmacology.
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: